3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Overview
Description
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its derivatives have been extensively researched for their unique chemical properties, leading to various applications in scientific research. The compound's derivatives have been synthesized through different chemical reactions, exhibiting a range of chemical behaviors based on their structural modifications.
The synthesis of specific derivatives like 5,7a,13,13b-tetramethyl-2,10-dinitro-5a,7,7a,13,13a,13b-hexahydro-5H-[1,4]benzoxazino[3′,2′:4,5]pyrano[3,2-b][1,4]benzoxazine has been documented, showcasing the compound's ability to undergo complex chemical transformations. This synthesis involves the preparation of a mixed anhydride, followed by reduction, highlighting the compound's potential in synthetic organic chemistry (Ilaš et al., 2008).
Research has also focused on the synthesis of various 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids from hydrogen carbonate hydrolysis of their corresponding esters. These compounds have been prepared by condensation of salicylamide with different aldehydes and ketones, demonstrating the versatility of the compound in generating diverse chemical structures with potential applications in materials science and medicinal chemistry (Fitton & Ward, 1971).
Antibacterial Activity
- The antibacterial activity of 1,4-benzoxazine analogues, including derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetic acid, has been explored. These compounds were synthesized and screened against various bacterial strains, revealing significant antibacterial properties. This research indicates the potential of this compound derivatives in developing new antibacterial agents (Kadian et al., 2012).
Catalysis and Polymerization
- The compound and its derivatives have found applications in catalysis and polymerization processes. For instance, their role in Suzuki–Miyaura cross-coupling reactions has been studied, demonstrating their effectiveness in increasing the diversity of appendages on 3,4-dihydro-3-oxo-2H-1,4-benzoxazines. This research opens avenues for the use of these compounds in materials science, particularly in the synthesis of polymers and other complex organic molecules (Yu et al., 2013).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products. The compound’s interactions with biomolecules are often characterized by binding to active sites, which can result in enzyme inhibition or activation. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with enzymes and other biomolecules is key to its biochemical activity and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the compound’s role in metabolic pathways is crucial for its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biochemical activity. The compound can interact with transporters and binding proteins, which facilitate its movement within the cell. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s biochemical activity and its interactions with other biomolecules .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRMLOKNXQWDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590862 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214848-62-1 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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